Dithianon

Catalog No.
S582204
CAS No.
3347-22-6
M.F
C14H4N2O2S2
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithianon

CAS Number

3347-22-6

Product Name

Dithianon

IUPAC Name

5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile

Molecular Formula

C14H4N2O2S2

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H

InChI Key

PYZSVQVRHDXQSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N

Solubility

Sol in dioxane, chlorobenzene
Soluble in acetone
Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane
In water, 0.14 mg/L at 20 °C

Synonyms

1,4-dithiaanthraquinone-2,3-dicarbonitrile, 2,3-dinitrilo-1,4-dithia-9,10-anthraquinone, delan, dithianone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N

Application in Agriculture

Specific Scientific Field: Agriculture, specifically in the cultivation of apples .

Summary of the Application: Dithianon is a broad-spectrum fungicide used for the reduction of scab (Venturia spp.) on apples. It is also registered for foliar spray applications in grapes, pome fruits, stone fruit, berries, spinach, lettuce, brassica crops, solanaceous crops, and rice .

Methods of Application or Experimental Procedures: The fungicide is applied to the crops to prevent fungal infections such as apple scab (Venturia inaequalis), powdery mildew (Podosphaera leucotricha), and apple canker (Nectria galligena) in their early development phase .

Results or Outcomes: Frequent applications of Dithianon can result in residues on the apples, which poses a danger to consumer health. Therefore, the European (EC) and the Food Safety and Standards Authority of India (FSSAI) have set maximum residue limits (MRLs) for Dithianon in apple at 3.0 and 0.1 mg/kg, respectively .

Application in Neurotoxicity Research

Specific Scientific Field: Neurotoxicity research, specifically in the study of the effects of Dithianon on different types of neurons .

Methods of Application or Experimental Procedures: Using zebrafish embryonic development as a model, researchers found that Dithianon treatment induced behavioral alterations in zebrafish larvae that appeared normal .

Results or Outcomes: Detailed quantitative analyses showed that Dithianon at ≥0.0001 µgmL −1 induced cytoplasmic and mitochondrial antioxidant responses sequentially, followed by the disruption of mitochondrial and cellular homeostasis .

Application in Pesticide Risk Assessment

Specific Scientific Field: Pesticide risk assessment, specifically in the evaluation of the active substance Dithianon .

Summary of the Application: Dithianon is one of the substances covered by the third stage part A of the review programme by the European Commission . The peer review of the initial risk assessment was carried out by the competent authority of the rapporteur Member State, Greece .

Application in Sensitivity Research

Specific Scientific Field: Sensitivity research, specifically in the study of the effects of Dithianon on Venturia inaequalis .

Summary of the Application: Dithianon is a multi-site fungicide and has never been object of suspects and reports of reduced sensitivity and activity . Italian ifp technicians had the suspect of reductions of activity by this fungicide on venturia inaequalis .

Methods of Application or Experimental Procedures: Methodologies, in vitro and in vivo were carried out to verify this suspect . Populations poorly controlled with suspects on Dithianon and sensible ones were utilized .

Results or Outcomes: The tests in vitro permitted to evidence light and non-significant reductions of sensitivity of poorly controlled populations with respect to sensible ones . On the contrary, the original in vivo methodology on grafted apple plants showed several reductions of activity, with moderate levels and a spot distribution in orchards .

Application in Pesticide Risk Assessment (Updated)

Summary of the Application: The European Commission requested a peer review of the initial risk assessment carried out by the competent authority of the rapporteur Member State, Greece, for the pesticide active substance Dithianon . This was done in light of confirmatory mammalian toxicology and residues data .

Results or Outcomes: Concerns are identified .

Application in Sensitivity Research (Updated)

Summary of the Application: Italian IFP technicians had the suspect of reductions of activity by this fungicide on Venturia inaequalis . Dithianon is a multi-site fungicide and has never been object of suspects and reports of reduced sensitivity and activity .

Dithianon is a chemical compound classified as a quinone-type fungicide, primarily used for agricultural purposes. Its chemical formula is C14H4N2O2S2C_{14}H_{4}N_{2}O_{2}S_{2} and it has a molecular mass of 296.3 g/mol. The compound is characterized by its poor solubility in water and hexane, while being soluble in organic solvents such as toluene, dichloromethane, and acetone. Dithianon is thermally stable but hydrolyzes rapidly under neutral or alkaline conditions, making it sensitive to environmental factors like pH and light .

, particularly hydrolysis and photodegradation. Hydrolysis occurs readily under basic conditions, breaking down the compound into simpler substances. Photodegradation has been observed to be enhanced in the presence of atmospheric substances and reactive species generated under sunlight . The compound also reacts with thiols, such as glutathione, which initiates its metabolic breakdown in biological systems .

Dithianon exhibits broad-spectrum antifungal activity, effectively controlling diseases like apple and pear scab, black rot, rust, and leaf spot diseases in crops. Its mechanism of action involves multi-site protection against fungal pathogens by interfering with their cellular processes . Studies have shown that dithianon can induce necrotic cell death in organisms like Saccharomyces cerevisiae, indicating its potent biological effects at the cellular level .

The synthesis of dithianon typically involves complex organic reactions that incorporate dithiins and nitrile groups. The exact synthetic routes may vary but generally include the following steps:

  • Formation of Dithiin Structure: This involves the condensation of appropriate precursors to create the dithiine framework.
  • Introduction of Nitrile Groups: Nitrile functionalities are added through nucleophilic substitution or other organic reactions.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level for commercial use .

Dithianon is primarily used as a fungicide in agriculture. Its applications include:

  • Crop Protection: Effective against various fungal diseases in fruits and vegetables.
  • Formulations: Available in multiple formulations such as water-dispersible granules (WDG) and suspension concentrates (SC), allowing for versatile application methods .
  • Regulatory Approvals: Dithianon is registered for use in many countries, subject to maximum residue limits (MRLs) to ensure food safety .

Research on dithianon has revealed significant interactions with biological molecules. For instance, studies indicate that dithianon reacts quickly with thiols in proteins, suggesting that its metabolic pathway may involve the opening of its dithiine ring by endogenous thiols like glutathione. This rapid reaction leads to complex metabolite mixtures that can be challenging to analyze . Furthermore, its photodegradation products can also interact with environmental components, affecting its efficacy and persistence in agricultural settings .

Dithianon shares structural similarities with several other compounds used in agriculture. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
MancozebC4H6N2S4C_{4}H_{6}N_{2}S_{4}A dithiocarbamate fungicide with protective action against various pathogens.
ChlorothalonilC7Cl3NC_{7}Cl_{3}NA broad-spectrum fungicide known for its multi-site action against fungal diseases.
ThiramC6H12N2S4C_{6}H_{12}N_{2}S_{4}A dithiocarbamate compound used for seed treatment and soil application.

Uniqueness of Dithianon: While sharing a similar mode of action as these compounds, dithianon's unique dithiine structure allows it to interact specifically with thiols, leading to distinct metabolic pathways and degradation profiles compared to other fungicides.

Physical Description

Solid

Color/Form

Dark brown crystals, with a coppery luster
BROWN CRYSTALS

XLogP3

2.8

Flash Point

Ignition temperature >300 °C

Density

1.58 g/cu cm at 20 °C

LogP

2.84 (LogP)
log Kow = 2.84
2.84

Odor

Odorless

Melting Point

225.0 °C
220 °C
225°C

UNII

3ESS44NI1F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.03e-11 mmHg
2.03X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3347-22-6

Wikipedia

Dithianon

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

van Schoor et al, US patent 2,976,296 (1961 to E. Merck).
Made by the reaction of disodium 2,3-dimercaptomaleonitrile and 1,4-naphthoquinone.
... Reaction of dichlone with 2,3-dimercapto-2-butenedinitrile.
Dithianon is produced by reaction of hydrogen cyanide with carbon disulfide in dimethylformamide to yield dimercaptomaleic acid dinitrile; this intermediate is then treated with 2,3-dichloronaphthoquinone

General Manufacturing Information

Product not marketed in USA. Basic producer: Celamerck GMBH & Co KG (Federal Republic of Germany) ...
It was introduced by E Merck (now Celamerck GMBH Co KG) as code numbers IT-931, MV119A & trade mark delan. ... incompatible with petroleum oil sprays.
Non-phytotoxic at the recommended application rates. ... Incompatible with mineral oils, alkaline preparations, and sulfur-containing preparations.

Analytic Laboratory Methods

The determination of dithianon in delan-col by a simple & specific spectrophotometric method based on reaction between carbonyl groups of dithianon & 2,4-dinitrophenylhydrazine is described.
Dithianon was detected in technical products & formulations by UV spectrophotometry. Residues of dithianon in fruit, cereals, & in water were detected with florisil column chromatography. Detection limit was approx 0.1 ppm; recoveries were 70-80%.
Residues may be determined by a colorimetric measurement.
Residue analysis for dithianon was carried out on 11 crops. For a 50 g sample, detection limits were 0.01 ppm; detected photometrically at 375 nm.
For more Analytic Laboratory Methods (Complete) data for DITHIANON (6 total), please visit the HSDB record page.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable up to 80 °C.
Decomposed by alkaline media, by concentrated acids, and by prolonged heating... .

Dates

Modify: 2023-08-15

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